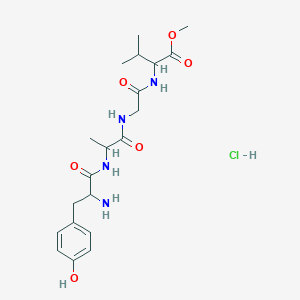
H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-DL-Tyr-DL-Ala-Gly-DL-Val-OMeHCl” is a synthetic peptide composed of the amino acids tyrosine, alanine, glycine, and valine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl” typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed under acidic conditions to yield the final peptide .
Industrial Production Methods
In an industrial setting, the production of “this compound” can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient and high-throughput synthesis of peptides. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
“H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl” can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: The amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidative derivatives.
Reduction: Cleavage of disulfide bonds, resulting in reduced peptide forms.
Substitution: Modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
“H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl” has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Wirkmechanismus
The mechanism of action of “H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl” depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The peptide can form hydrogen bonds and hydrophobic interactions with its molecular targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-DL-Tyr-DL-Ala-Gly-DL-Val-OH: Similar structure but lacks the methoxy group.
H-DL-Tyr-DL-Ala-Gly-DL-Val-NH₂: Similar structure but has an amide group instead of a methoxy group.
H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe: Similar structure but without the hydrochloride salt.
Uniqueness
“H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl” is unique due to the presence of the methoxy group and the hydrochloride salt, which can influence its solubility, stability, and interactions with other molecules.
Eigenschaften
IUPAC Name |
methyl 2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-methylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O6.ClH/c1-11(2)17(20(29)30-4)24-16(26)10-22-18(27)12(3)23-19(28)15(21)9-13-5-7-14(25)8-6-13;/h5-8,11-12,15,17,25H,9-10,21H2,1-4H3,(H,22,27)(H,23,28)(H,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOADAXKXWKUUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
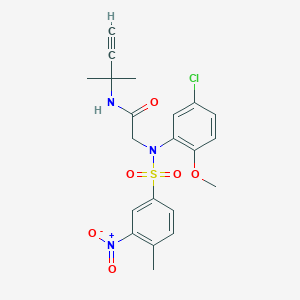

![2-(4-chlorophenoxy)-2-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B4939237.png)
![N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B4939243.png)
![6-amino-4-(2,5-dimethylphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4939255.png)
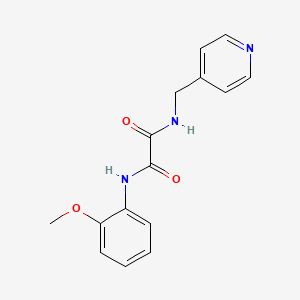
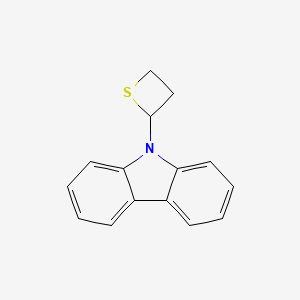
![7-(4-acetylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4939271.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B4939279.png)
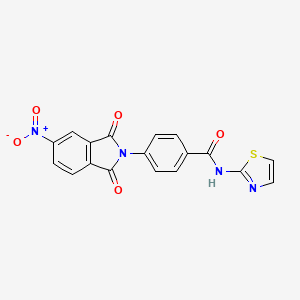
![(5E)-1-(3-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4939291.png)
![2-ethoxy-4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B4939305.png)
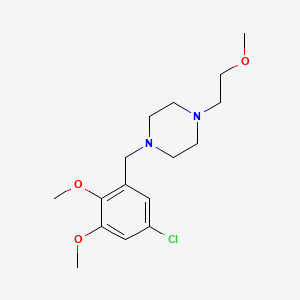
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B4939315.png)
